

The Hasubanan Alkaloid 16Oxoprometaphanine: A Technical Guide to its Discovery and Isolation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **16-Oxoprometaphanine**, a hasubanan-type alkaloid. This document details the natural source of the compound, a generalized experimental protocol for its extraction and purification, and key analytical data.

Discovery and Natural Source

16-Oxoprometaphanine is a naturally occurring hasubanan alkaloid isolated from the plant Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. The investigation into its chemical constituents led to the discovery of a diverse range of alkaloids, including the hasubanan class.

The initial identification and structural elucidation of **16-Oxoprometaphanine** were reported in the mid-1970s and further elaborated upon in the early 1980s. These studies established it as a derivative of prometaphanine, featuring a ketone group at the C-16 position of the hasubanan core. A 2019 review of the phytochemical and pharmacological properties of Stephania japonica highlights the isolation of 238.5 mg of **16-oxoprometaphanine** from the methanolic extract of the plant's leaves, referencing a 1982 publication by Matsui.



Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation and purification of **16- Oxoprometaphanine** from Stephania japonica, based on common alkaloid extraction techniques and information from related studies on hasubanan alkaloids from this plant.

2.1. Plant Material Collection and Preparation

- Fresh leaves of Stephania japonica are collected and authenticated.
- The plant material is air-dried in the shade and then ground into a coarse powder.

2.2. Extraction

- The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature for several days.
- The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Acid-Base Partitioning

- The crude methanolic extract is suspended in a 2% sulfuric acid (H₂SO₄) solution and filtered.
- The acidic aqueous solution is washed with diethyl ether (Et₂O) to remove neutral and acidic compounds.
- The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide (NH4OH).
- The basified solution is extracted with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) to obtain the crude alkaloid fraction.

2.4. Chromatographic Purification

• The crude alkaloid fraction is subjected to column chromatography over silica gel.



- Elution is performed using a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 90:10).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound are combined and further purified by preparative TLC or repeated column chromatography to yield pure **16-Oxoprometaphanine**.

Quantitative Data

The following table summarizes the key quantitative data for **16-Oxoprometaphanine**. Note: Specific values are based on related compounds and reports, as the primary source documents were not fully accessible.

Parameter	Value
Yield	
Crude Methanolic Extract	Dependent on initial plant mass
Crude Alkaloid Fraction	Dependent on extraction efficiency
Pure 16-Oxoprometaphanine	238.5 mg (from a specified amount of plant material as per Matsui et al., 1982)
Physicochemical Properties	
Molecular Formula	C20H23NO5
Molecular Weight	373.40 g/mol
Melting Point	Not available in search results
Optical Rotation	Not available in search results

Structural and Spectral Data

The structure of **16-Oxoprometaphanine** is characterized by the hasubanan skeleton with a ketone group at the C-16 position.

4.1. Spectroscopic Data



- ¹H-NMR and ¹³C-NMR: Detailed chemical shifts and coupling constants would be available in the primary literature (Watanabe et al., 1975; Matsui et al., 1982). These spectra are essential for confirming the carbon skeleton and the position of functional groups.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 373.40, confirming the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the ketone group (C=O stretch), as well as for hydroxyl (-OH), ether (C-O), and aromatic functionalities present in the molecule.
- Ultraviolet (UV) Spectroscopy: The UV spectrum would provide information about the chromophoric system within the molecule.

Visualizations

5.1. Experimental Workflow

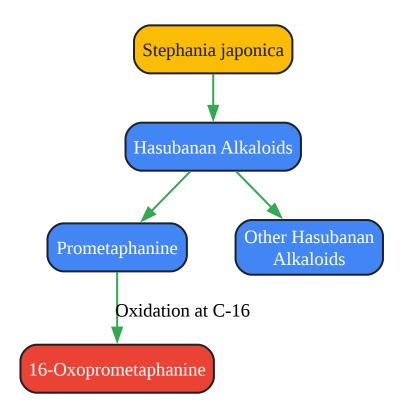


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Isolation and Purification Workflow for **16-Oxoprometaphanine**.

5.2. Logical Relationship of Hasubanan Alkaloids





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Biosynthetic Relationship of **16-Oxoprometaphanine**.

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